molecular formula C9H8O B14291988 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl- CAS No. 126889-61-0

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-

Cat. No.: B14291988
CAS No.: 126889-61-0
M. Wt: 132.16 g/mol
InChI Key: HUOFKGGCNLSHMK-UHFFFAOYSA-N
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Description

3-methylbicyclo[420]octa-1(6),2,4-trien-7-one is a bicyclic organic compound with a unique structure that includes a bicyclo[420]octa-1(6),2,4-triene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one typically involves a multi-step process. One common method starts with the preparation of a precursor compound, such as 4-bromobenzocyclobutene. This precursor is then subjected to a series of reactions, including Grignard reactions and cyclization steps, to form the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for 3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives of the original compound.

Scientific Research Applications

3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in unique chemical reactions, such as [4+2] cycloaddition, which can lead to the formation of complex molecular architectures. These interactions are crucial for its applications in organic synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: A similar compound with a bicyclic structure but lacking the methyl and ketone groups.

    Benzocyclobutene: Another related compound with a similar core structure but different functional groups.

Uniqueness

3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and materials science .

Properties

CAS No.

126889-61-0

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one

InChI

InChI=1S/C9H8O/c1-6-2-3-8-7(4-6)5-9(8)10/h2-4H,5H2,1H3

InChI Key

HUOFKGGCNLSHMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C2

Origin of Product

United States

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